molecular formula C33H29F2N5O4S B1680992 西妥昔单抗 CAS No. 1123837-84-2

西妥昔单抗

货号 B1680992
CAS 编号: 1123837-84-2
分子量: 629.7 g/mol
InChI 键: WLAVZAAODLTUSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sitravatinib is an experimental drug primarily developed for cancer treatment. It is a small molecule inhibitor of multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. Sitravatinib is being developed by Mirati Therapeutics and is currently undergoing clinical trials for various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and liposarcoma .

体内

Sitravatinib has been investigated for its potential to treat various types of cancer in vivo. In a study of non-small cell lung cancer (NSCLC) cells, sitravatinib was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of renal cell carcinoma (RCC), sitravatinib was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of melanoma, sitravatinib was found to inhibit the growth of tumor cells in a dose-dependent manner and to reduce the size of tumors in mice.

体外

Sitravatinib has also been investigated for its potential to treat various types of cancer in vitro. In a study of NSCLC cells, sitravatinib was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of RCC cells, sitravatinib was found to inhibit the growth of tumor cells in a dose-dependent manner. In a study of melanoma cells, sitravatinib was found to inhibit the growth of tumor cells in a dose-dependent manner and to reduce the size of tumors in culture.

作用机制

Sitravatinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR) family, c-MET, and the TAM (TYRO3, AXL, and MER) family. By blocking these receptors, sitravatinib disrupts the signaling pathways that promote tumor growth and survival. Additionally, sitravatinib has immunomodulatory effects, reducing the levels of myeloid-derived suppressor cells and regulatory T cells, and increasing the ratio of M1 to M2 polarized macrophages. This creates a less immunosuppressive tumor microenvironment, enhancing the efficacy of immune checkpoint inhibitors .

生物活性

Sitravatinib has been shown to have a broad range of biological activities. In preclinical studies, sitravatinib has been shown to inhibit the growth of tumor cells in a dose-dependent manner. It has also been shown to reduce the size of tumors in mice. In addition, sitravatinib has been shown to inhibit the migration of tumor cells and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Sitravatinib has been shown to inhibit the activity of receptor tyrosine kinases (RTKs) Axl and Mer. This inhibition leads to the inhibition of cell proliferation, survival, and migration. In addition, sitravatinib has been shown to reduce the production of pro-inflammatory cytokines, which may play a role in the inhibition of tumor growth.

实验室实验的优点和局限性

Sitravatinib has several advantages for laboratory experiments. It is a small molecule inhibitor of the receptor tyrosine kinases (RTKs) Axl and Mer, which makes it easy to synthesize and purify. In addition, it has been shown to inhibit the growth of tumor cells in a dose-dependent manner. However, sitravatinib has some limitations. It is not completely understood how it works and it is not known if it is effective in humans.

未来方向

• Further research is needed to understand the mechanism of action of sitravatinib and to determine if it is effective in humans.
• Further studies are needed to investigate the potential of sitravatinib to treat other types of cancer, such as ovarian cancer, pancreatic cancer, and glioblastoma.
• Studies are needed to investigate the potential of sitravatinib to treat other diseases, such as COPD and heart failure.
• Studies are needed to investigate the long-term safety and efficacy of sitravatinib.
• Studies are needed to investigate the potential of sitravatinib to be used in combination with other drugs.
• Studies are needed to investigate the potential of sitravatinib to be used as a prophylactic therapy.
• Studies are needed to investigate the potential of sitravatinib to be used as an adjuvant therapy.
• Studies are needed to investigate the potential of sitravatinib to be used in combination with immunotherapies.
• Studies are needed to investigate the potential of sitravatinib to be used in combination with targeted therapies.
• Studies are needed to investigate the potential of sitravatinib to be used in combination with chemotherapy.
• Studies are needed to investigate the potential of sitravatinib to be used in combination with radiation therapy.

科学研究应用

Sitravatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

安全和危害

Sitravatinib has been evaluated in clinical trials for safety and tolerability. In a phase 1/1b study, treatment-related adverse events (TRAEs) were experienced by 90.2% of patients, with grade ≥ 3 TRAEs in 53.4% of patients . The most common TRAEs were diarrhea, fatigue, hypertension, and nausea . TRAEs led to treatment discontinuation in 13.5% of patients and death in one patient .

生化分析

Biochemical Properties

Sitravatinib is a broad-spectrum tyrosine kinase inhibitor (TKI) that interacts with multiple enzymes and proteins . It has been found to inhibit the transport function of ATP-binding cassette super-family G member 2 (ABCG2), a protein that plays a critical role in mediating multidrug resistance . Sitravatinib blocks the efflux function mediated by ABCG2, thereby increasing the intracellular concentration of anticancer drugs .

Cellular Effects

Sitravatinib has shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, induces cell cycle arrest and apoptosis in FLT3 -ITD AML cell lines . It also effectively inhibits GBM invasive and induces DNA damage and cellular senescence .

Molecular Mechanism

Sitravatinib exerts its effects at the molecular level through several mechanisms. It inhibits the activity of FLT3 and its downstream pathways . It also binds to the human ABCG2 model, blocking the efflux function mediated by ABCG2 . This results in an increased intracellular concentration of anticancer drugs .

Temporal Effects in Laboratory Settings

The effects of Sitravatinib have been observed over time in laboratory settings. For instance, in a study involving patients with locally advanced clear cell renal cell carcinoma, changes in the tumor microenvironment were observed, resulting in an immunologically active tumor by the time of surgery .

Dosage Effects in Animal Models

In animal models, Sitravatinib has shown a better therapeutic effect than gilteritinib in MOLM13 xenograft model and BaF3- FLT3 -ITD model

Metabolic Pathways

Sitravatinib is involved in several metabolic pathways. It targets key receptors involved in clear cell renal cell carcinoma (ccRCC) biology including the vascular endothelial growth factor receptor (VEGFR) family, c-MET, and the TAM (TYRO3, AXL, and MER) family .

Transport and Distribution

Sitravatinib is transported and distributed within cells and tissues. It is known to block the efflux function mediated by ABCG2, thereby increasing the intracellular concentration of anticancer drugs .

Subcellular Localization

Sitravatinib does not alter the subcellular localization of ABCG2

准备方法

The synthesis of sitravatinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

化学反应分析

Sitravatinib undergoes various chemical reactions, including:

    Oxidation: Sitravatinib can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: Sitravatinib can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

相似化合物的比较

Sitravatinib is unique among tyrosine kinase inhibitors due to its broad spectrum of activity against multiple targets. Similar compounds include:

属性

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAVZAAODLTUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100124
Record name Sitravatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123837-84-2
Record name N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitravatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitravatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sitravatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITRAVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitravatinib
Reactant of Route 2
Reactant of Route 2
Sitravatinib
Reactant of Route 3
Sitravatinib
Reactant of Route 4
Reactant of Route 4
Sitravatinib
Reactant of Route 5
Reactant of Route 5
Sitravatinib
Reactant of Route 6
Sitravatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。